molecular formula C8H11Na B1602487 Sodium isopropylcyclopentadienide CAS No. 65090-77-9

Sodium isopropylcyclopentadienide

Cat. No.: B1602487
CAS No.: 65090-77-9
M. Wt: 130.16 g/mol
InChI Key: IWYSOVJPHUTFIM-UHFFFAOYSA-N
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Description

Sodium isopropylcyclopentadienide is an organosodium compound with the molecular formula C8H11Na. It is a white to off-white powder or crystalline solid that is sensitive to air and moisture. This compound is primarily used as a reactant in various chemical syntheses, particularly in the formation of metal complexes and as a ligand in organometallic chemistry .

Mechanism of Action

Target of Action

Sodium isopropylcyclopentadienide is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .

Mode of Action

It may do this by providing an alternative reaction pathway or by stabilizing the transition state of the reaction .

Biochemical Pathways

This compound is involved in the synthesis of various compounds. For instance, it has been used as a reactant for the synthesis of ruthenium-based bioconjugates, cobalt sandwich diphosphine ligand and its chelated palladium complex, niobium and zirconium complexes with asymmetrically substituted ansa ligands, substituted vanadocenes, and isopropyl substituted cyclopentadiene ligands

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products . On a molecular level, this involves changes in the configuration of atoms and bonds within the reactants. On a cellular level, the effects would depend on the specific reaction and the nature of the products formed.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and moisture , which means that reactions involving this compound must be carried out under controlled conditions to prevent its degradation. Other factors, such as temperature and pH, may also affect its catalytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium isopropylcyclopentadienide can be synthesized through the reaction of isopropylcyclopentadiene with sodium hydride. The reaction typically takes place in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the sodium hydride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes using larger reaction vessels and ensuring stringent control of reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium isopropylcyclopentadienide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Common reagents include transition metal halides, alkyl halides, and other electrophiles.

    Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture sensitivity. .

Major Products:

Scientific Research Applications

Sodium isopropylcyclopentadienide has several applications in scientific research:

    Chemistry: It is used in the synthesis of various metal complexes and as a ligand in organometallic chemistry.

    Biology: It is involved in the synthesis of bioconjugates, which are useful in biological studies and drug development.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of advanced materials and catalysts

Comparison with Similar Compounds

  • Sodium cyclopentadienide
  • Sodium methylcyclopentadienide
  • Sodium tert-butylcyclopentadienide

Comparison: Sodium isopropylcyclopentadienide is unique due to the presence of the isopropyl group, which can influence the steric and electronic properties of the resulting metal complexes. This can lead to differences in reactivity and selectivity compared to other cyclopentadienide derivatives .

Properties

IUPAC Name

sodium;5-propan-2-ylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11.Na/c1-7(2)8-5-3-4-6-8;/h3-7H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYSOVJPHUTFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[C-]1C=CC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583819
Record name Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65090-77-9
Record name Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium isopropylcyclopentadienide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium isopropylcyclopentadienide is prepared in THF as described in Preparation A. Then dimeric allyl nickel bromide is prepared by reacting 70 g of nickel carbonyl and 50 ml of allyl bromide in 200 ml of THF. The final solution is added dropwise onto the solution of sodium isopropylcyclopentadienide and allowed to stir at room temperature for two hours. The mixture becomes violet immediately and NaBr precipitates. The solution containing isopropylcyclopentadienyl nickel allyl is transferred to another flask and solvent is removed by pumping at or below room temperature. The product is removed by vacuum distillation at 10-2 torr in the range of 30°-40° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
nickel carbonyl
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium isopropylcyclopentadienide

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